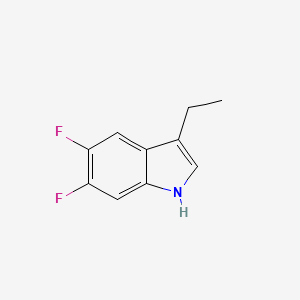
7-(Trifluoromethoxy)quinoline-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethoxy)quinoline-3-carboxylic Acid is a heterocyclic compound that features a quinoline core substituted with a trifluoromethoxy group at the 7-position and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents such as trifluoromethoxy iodide or trifluoromethoxy trifluoromethyl sulfonate under specific reaction conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
7-(Trifluoromethoxy)quinoline-3-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or aldehydes.
科学研究应用
7-(Trifluoromethoxy)quinoline-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 7-(Trifluoromethoxy)quinoline-3-carboxylic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic Acid: This compound has a similar structure but with a hydroxyl group at the 4-position.
7-(Trifluoromethyl)quinoline-3-carboxylic Acid: This compound features a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
7-(Trifluoromethoxy)quinoline-3-carboxylic Acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and physicochemical characteristics.
属性
分子式 |
C11H6F3NO3 |
|---|---|
分子量 |
257.16 g/mol |
IUPAC 名称 |
7-(trifluoromethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17) |
InChI 键 |
VNXJVGFKDOHDGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)

![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B13707329.png)



![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)




